
2-Fluoro-5-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)sulfamoyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-5-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)sulfamoyl)benzoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorinated benzoic acid moiety and a tetrahydroquinoline sulfonamide group. Its molecular formula is C16H13FN2O5S, and it has a molecular weight of 364.35 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)sulfamoyl)benzoic acid typically involves multiple steps. One common method includes the reaction of 2-fluoro-5-formylbenzoic acid with a tetrahydroquinoline derivative in the presence of triethylamine and hydrazine hydrate. The reaction is carried out in anhydrous tetrahydrofuran at controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-5-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)sulfamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline moiety, potentially leading to different pharmacologically active compounds.
Substitution: The fluorine atom in the benzoic acid moiety can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, triethylamine, and various oxidizing or reducing agents. Reaction conditions typically involve controlled temperatures and the use of anhydrous solvents to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include various quinoline derivatives and modified benzoic acid compounds, which can have different biological activities and applications .
Wissenschaftliche Forschungsanwendungen
2-Fluoro-5-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)sulfamoyl)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the design of anticancer drugs and enzyme inhibitors.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-Fluoro-5-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)sulfamoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, including enzyme inhibition and altered cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-ylmethyl)benzoic acid: This compound is similar in structure and is used in the synthesis of phthalazinone scaffolds, which are potent inhibitors of poly (ADP-ribose) polymerase.
7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolinecarboxylic acid: Another related compound with a similar quinoline moiety, used in various chemical and biological studies.
Uniqueness
2-Fluoro-5-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)sulfamoyl)benzoic acid is unique due to its combination of a fluorinated benzoic acid and a tetrahydroquinoline sulfonamide group. This unique structure provides it with distinct chemical and biological properties, making it valuable for various research and industrial applications .
Eigenschaften
Molekularformel |
C16H13FN2O5S |
|---|---|
Molekulargewicht |
364.3 g/mol |
IUPAC-Name |
2-fluoro-5-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C16H13FN2O5S/c17-13-4-3-11(8-12(13)16(21)22)25(23,24)19-10-2-5-14-9(7-10)1-6-15(20)18-14/h2-5,7-8,19H,1,6H2,(H,18,20)(H,21,22) |
InChI-Schlüssel |
LJLZMLJDBLKLLU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



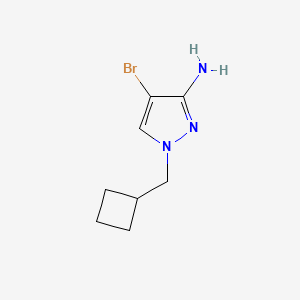
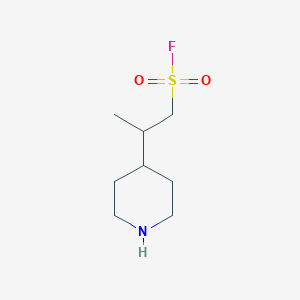
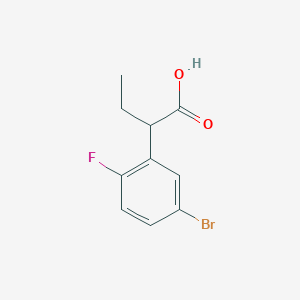

![9-Boc-2,9-diaza-spiro[6.4]undecan-1-one](/img/structure/B15240504.png)
![1-[(4-Bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15240509.png)
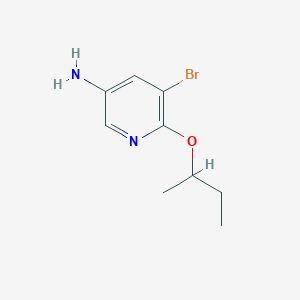

![{2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]phenyl}methanol](/img/structure/B15240527.png)


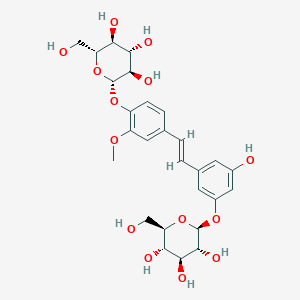
![Methyl 5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B15240552.png)
